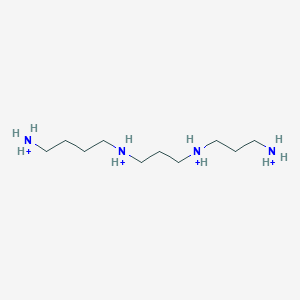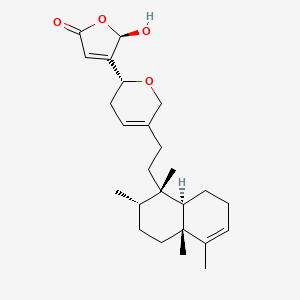
cacospongionolide E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cacospongionolide E is a natural product found in Fasciospongia cavernosa with data available.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Cacospongionolide B, closely related to cacospongionolide E, has been identified as an inhibitor of secretory phospholipase A2 with significant anti-inflammatory properties. Studies have shown that cacospongionolide B can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide and prostaglandin E2 (PGE2). Additionally, it reduces tumor necrosis factor-α (TNF-α) levels and inhibits nuclear factor-κB (NF-κB) activation, impacting both in vitro and in vivo inflammation responses (Posadas et al., 2003).
Phospholipase A2 Inhibition
Cacospongionolide B demonstrates selective inhibition of secretory phospholipase A2 (sPLA2) versus cytosolic PLA2 (cPLA2). This activity is evident in both in vitro and in vivo settings, including reducing elevated levels of sPLA2 in rats with adjuvant arthritis and demonstrating anti-inflammatory effects in models of acute and chronic inflammation (Pastor et al., 1999).
Antimicrobial and Toxicity Studies
Cacospongionolide B has been studied for its antimicrobial activity and toxicity. This research provides insights into its potential applications in treating infections and understanding its safety profile (De Rosa et al., 1995).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis of cacospongionolide B and E. These studies are crucial for understanding the structural features required for their biological activity, particularly regarding phospholipase A2 inhibition. The total synthesis of these compounds offers insights into their potential therapeutic applications (Cheung et al., 2004).
Apoptosis in Cancer Cells
Studies have shown that compounds like cacospongionolide can induce apoptosis in human carcinoma cell lines. This suggests potential applications in cancer treatment, where inducing programmed cell death in malignant cells could be a therapeutic strategy (De Stefano et al., 2012).
Propriétés
Nom du produit |
cacospongionolide E |
|---|---|
Formule moléculaire |
C25H36O4 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H36O4/c1-16-6-5-7-21-24(16,3)12-10-17(2)25(21,4)13-11-18-8-9-20(28-15-18)19-14-22(26)29-23(19)27/h6,8,14,17,20-21,23,27H,5,7,9-13,15H2,1-4H3/t17-,20+,21-,23+,24-,25-/m0/s1 |
Clé InChI |
WBDQPITVPUAHAN-DRCQBYJMSA-N |
SMILES isomérique |
C[C@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)O[C@H]4O)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCC=C2C)C |
Synonymes |
cacospongionolide E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



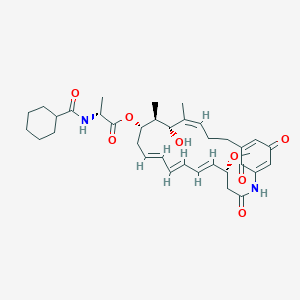
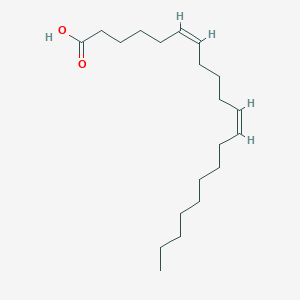
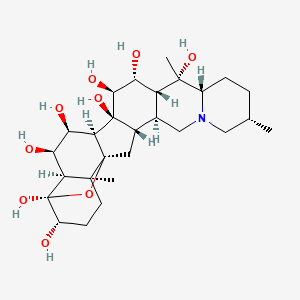
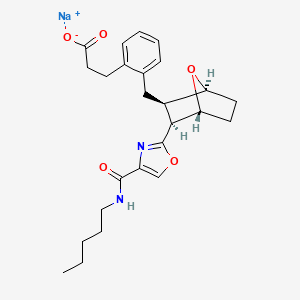
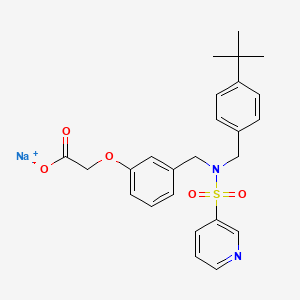
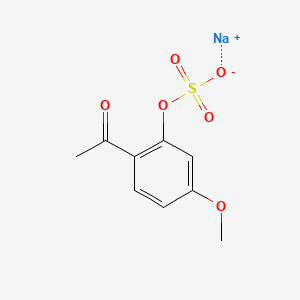

![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)

![2-[6-(Hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B1260826.png)
![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)
